molecular formula C8H12N2O3S B8768195 3-amino-N-(2-hydroxyethyl)benzenesulfonamide

3-amino-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B8768195
M. Wt: 216.26 g/mol
InChI Key: ZYQQGZOGGNWGBH-UHFFFAOYSA-N
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Patent
US07875728B2

Procedure details

3-Nitrobenzenesulfonyl chloride (2.22 g) dissolved in 20 mL of THF was added to a solution of 2-aminoethanol (2.0 g) and tryethylamine (2.0 g) in 20 mL of THF. The reaction mixture was kept at ambient temperature overnight. The solvent was removed and the residue was dissolved in water (20 mL) and then extracted with EtOAc (2×50 mL). The solvent of the organic layer was removed and the residue was dissolved in 50 mL of EtOH and a catalytic amount of Raney-Nickel was added, followed by the addition of hydrazine hydrate (2 mL). The reaction mixture was kept at ambient temperature under argon overnight, filtered through a celite cake. The solvent of the filtrate was removed yielding 1.1 g of 3-amino-N-(2-hydroxyethyl)benzenesulfonamide which was used in the next step without further purification.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10](Cl)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[NH2:14][CH2:15][CH2:16][OH:17]>C1COCC1>[NH2:1][C:4]1[CH:5]=[C:6]([S:10]([NH:14][CH2:15][CH2:16][OH:17])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent of the organic layer was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 mL of EtOH
ADDITION
Type
ADDITION
Details
a catalytic amount of Raney-Nickel was added
ADDITION
Type
ADDITION
Details
followed by the addition of hydrazine hydrate (2 mL)
WAIT
Type
WAIT
Details
The reaction mixture was kept at ambient temperature under argon overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a celite cake
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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